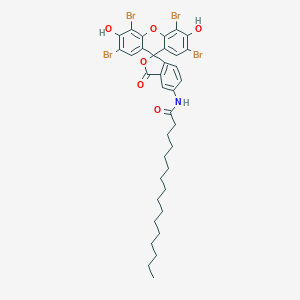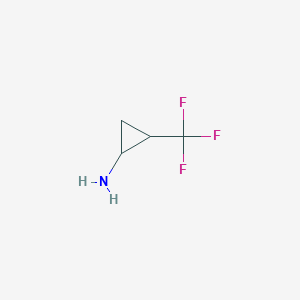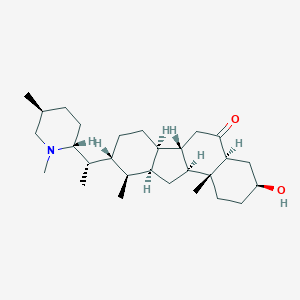
Ethyl (4-chloro-2-fluorophenyl)carbamate
Vue d'ensemble
Description
BCX 1470 est un inhibiteur puissant et sélectif des sérine protéases. Il est connu pour sa capacité à inhiber l'activité estérase du facteur D et de C1s, qui sont des composants du système du complément. Le composé a montré un potentiel significatif dans le blocage du développement de l'inflammation médiée par les complexes immunitaires, ce qui en fait un candidat prometteur pour les thérapies anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : BCX 1470 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure de base benzothiophène. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau benzothiophène par cyclisation de précurseurs appropriés.
- Introduction du groupe thiophène-2-carboxylate par des réactions d'estérification.
- Étape finale d'amidation pour introduire le groupe amidino.
Méthodes de production industrielle : La production industrielle de BCX 1470 implique l'optimisation des conditions de réaction afin d'obtenir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction à chaque étape de la synthèse. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : BCX 1470 subit principalement des réactions estérases et hémolytiques en raison de son activité inhibitrice des sérine protéases. Il bloque l'activité estérase du facteur D et de C1s, qui sont essentiels à l'activation du système du complément.
Réactifs et conditions courants :
Estérification : Implique généralement l'utilisation d'acides carboxyliques et d'alcools en présence de catalyseurs acides.
Amidation : Implique l'utilisation d'amines et de dérivés d'acides carboxyliques en présence d'agents de couplage.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant BCX 1470 sont les formes inhibées du facteur D et de C1s, ce qui entraîne la suppression de l'activité du système du complément .
4. Applications de la recherche scientifique
BCX 1470 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes d'inhibition des sérine protéases et d'activation du système du complément.
Biologie : Employé dans la recherche pour comprendre le rôle des composants du système du complément dans les réponses immunitaires.
Médecine : En cours d'investigation pour son potentiel d'agent anti-inflammatoire dans les maladies où l'activation du complément est néfaste, telles que les maladies auto-immunes et les maladies inflammatoires.
Industrie : Utilisé dans le développement d'agents thérapeutiques ciblant le système du complément
5. Mécanisme d'action
BCX 1470 exerce ses effets en inhibant l'activité estérase du facteur D et de C1s. Ces composants font partie du système du complément, qui joue un rôle crucial dans les réponses immunitaires. En bloquant ces enzymes, BCX 1470 empêche l'activation de la cascade du complément, réduisant ainsi l'inflammation et les dommages tissulaires. Les cibles moléculaires de BCX 1470 sont les sites actifs du facteur D et de C1s, où il se lie et inhibe leur activité enzymatique .
Composés similaires :
FUT-175 : Un autre inhibiteur des sérine protéases qui cible le facteur D.
K-57 : Inhibe l'activité de C5, un autre composant du système du complément.
Compstatin : Cible C3, un composant central du système du complément.
Unicité de BCX 1470 : BCX 1470 est unique par sa forte sélectivité et sa puissance d'inhibition du facteur D et de C1s. Il présente une inhibition de ces enzymes 3,4 fois et 200 fois meilleure que la trypsine, respectivement. Cette grande spécificité fait de BCX 1470 un outil précieux pour étudier le système du complément et développer des thérapies ciblées .
Applications De Recherche Scientifique
BCX 1470 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of serine protease inhibition and complement system activation.
Biology: Employed in research to understand the role of complement system components in immune responses.
Medicine: Investigated for its potential as an anti-inflammatory agent in diseases where complement activation is detrimental, such as autoimmune disorders and inflammatory diseases.
Industry: Utilized in the development of therapeutic agents targeting the complement system
Mécanisme D'action
BCX 1470 exerts its effects by inhibiting the esterolytic activity of factor D and C1s. These components are part of the complement system, which plays a crucial role in immune responses. By blocking these enzymes, BCX 1470 prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of BCX 1470 are the active sites of factor D and C1s, where it binds and inhibits their enzymatic activity .
Comparaison Avec Des Composés Similaires
FUT-175: Another serine protease inhibitor that targets factor D.
K-57: Inhibits the activity of C5, another component of the complement system.
Compstatin: Targets C3, a central component of the complement system.
Uniqueness of BCX 1470: BCX 1470 is unique in its high selectivity and potency for inhibiting factor D and C1s. It exhibits a 3.4-fold and 200-fold better inhibition of these enzymes compared to trypsin, respectively. This high specificity makes BCX 1470 a valuable tool for studying the complement system and developing targeted therapies .
Propriétés
IUPAC Name |
ethyl N-(4-chloro-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKFWFDDFPLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358333 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114108-90-6 | |
| Record name | Ethyl (4-chloro-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
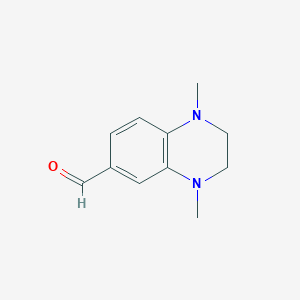
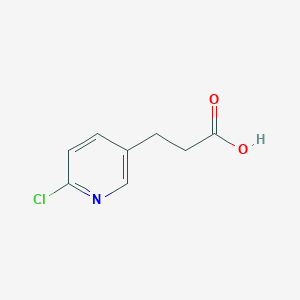
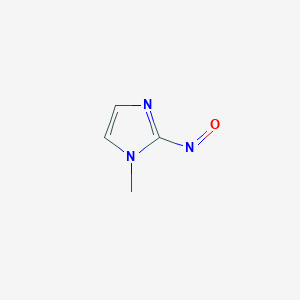
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)


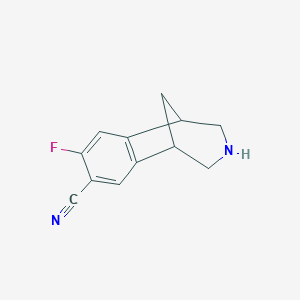
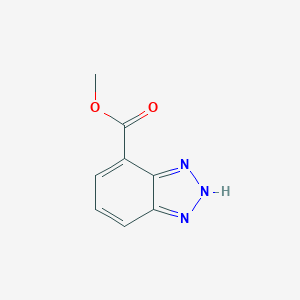
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
